

Function of 4-acetamidobutyryl-CoA Deacetylase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetamidobutanoyl-CoA

Cat. No.: B1215448

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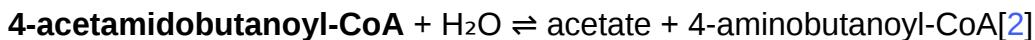
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51) is a crucial enzyme in the metabolic pathway of L-beta-lysine degradation, particularly observed in certain bacteria such as *Pseudomonas*.^[1] This enzyme, a hydrolase, acts on carbon-nitrogen bonds in linear amides, specifically catalyzing the deacetylation of **4-acetamidobutanoyl-CoA**.^[2] Its systematic name is **4-acetamidobutanoyl-CoA** amidohydrolase, and it is also commonly referred to as aminobutyryl-CoA thiolesterase or deacetylase-thiolesterase.^[2] This guide provides a comprehensive overview of the enzyme's function, substrate specificity, and its role in metabolic pathways, supported by quantitative data and detailed experimental protocols.

Core Function and Reaction Mechanism

The primary function of 4-acetamidobutyryl-CoA deacetylase is to catalyze the hydrolysis of **4-acetamidobutanoyl-CoA**. This reaction involves the cleavage of the amide bond, yielding acetate and 4-aminobutanoyl-CoA.^[2] The reaction can be summarized as follows:



This enzymatic step is essential for the catabolism of L-beta-lysine, allowing the organism to utilize this amino acid as a source of carbon and energy.^[1]

Quantitative Data: Substrate Specificity

The substrate specificity of 4-acetamidobutyryl-CoA deacetylase has been investigated using various analogs of its primary substrate. The following table summarizes the relative rates of hydrolysis for different acyl-CoA compounds, as determined by Ohsugi et al. (1981).

Substrate	Relative Rate of Hydrolysis (%)
4-Acetamidobutyryl-CoA	100
4-Propionamidobutyryl-CoA	125
5-Acetamidovaleryl-CoA	110
3-Acetamidopropionyl-CoA	60
Acetyl-CoA	<5
Butyryl-CoA	<5
Succinyl-CoA	Not detected

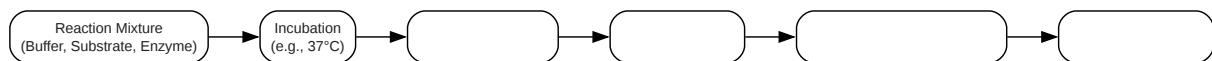
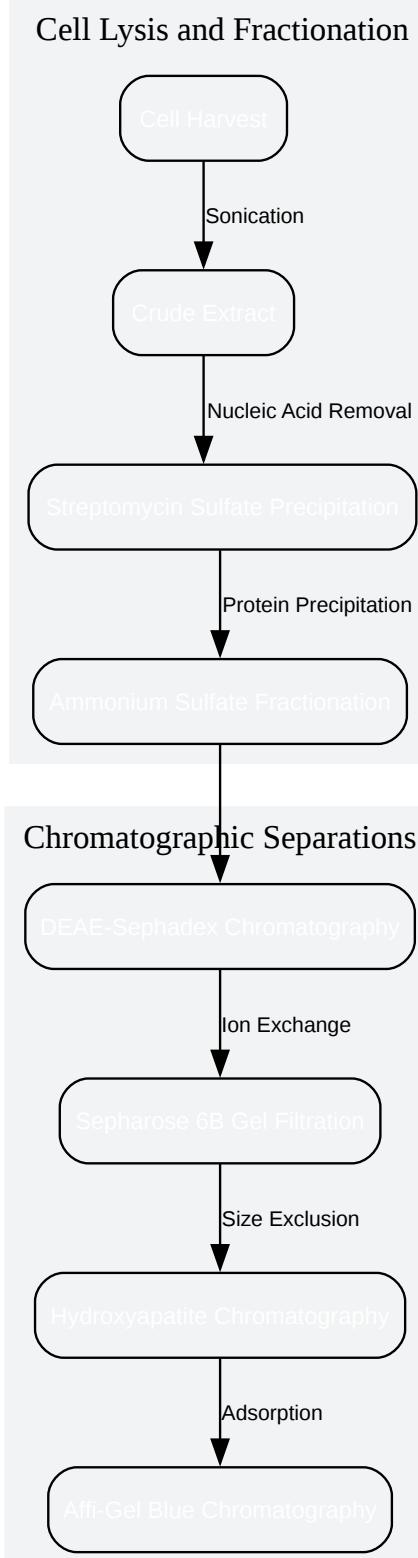
Data synthesized from the findings of Ohsugi M, Kahn J, Hensley C, Chew S, Barker HA (1981). Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thioesterase utilizing 4-acetamidobutyryl CoA and related compounds. *J. Biol. Chem.* 256 (14): 7642–51.

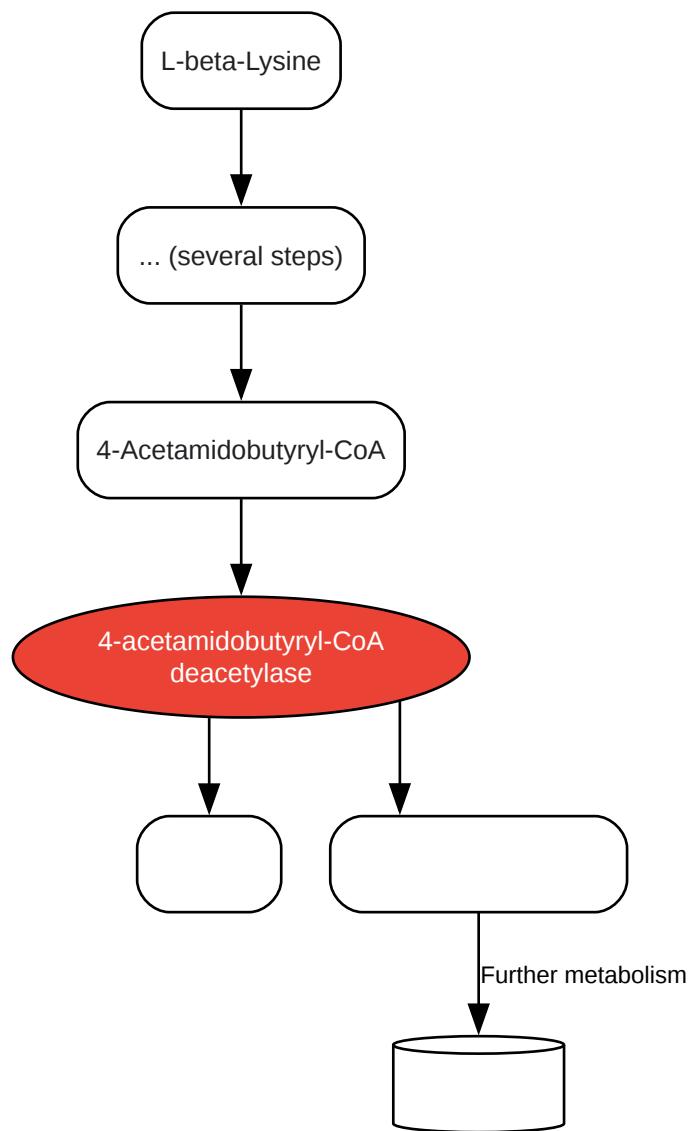
Experimental Protocols

Enzyme Purification

The purification of 4-acetamidobutyryl-CoA deacetylase from *Pseudomonas* B4, as detailed by Ohsugi et al. (1981), is a multi-step process designed to achieve a high degree of purity.

Purification of 4-acetamidobutyryl-CoA deacetylase





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References

- 1. Metabolism of L-beta-lysine by a *Pseudomonas*. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Function of 4-acetamidobutyryl-CoA Deacetylase: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215448#function-of-4-acetamidobutyryl-coa-deacetylase-on-its-substrate]

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